L-Alanyl-L-glutamine is a synthetic dipeptide composed of the amino acids L-alanine and L-glutamine. It serves as a stable and soluble source of L-glutamine, which is considered a conditionally essential amino acid, especially during periods of stress and catabolic conditions [, ]. L-Alanyl-L-glutamine is widely used in scientific research to investigate the role of L-glutamine in various biological processes, particularly in the context of cell culture, animal models, and in vitro studies [, , ].
l-Alanyl-l-glutamine can be derived from both natural and synthetic sources. It is commonly found in protein-rich foods such as meat, fish, dairy products, and legumes. In biochemical contexts, it is often synthesized through enzymatic processes or chemical reactions involving its constituent amino acids. The compound is classified under peptides in the broader category of amino acids.
The synthesis of l-alanyl-l-glutamine can be achieved through several methods, including chemical synthesis and biotechnological approaches.
Recent advancements have focused on using genetically engineered microorganisms for the biosynthesis of l-alanyl-l-glutamine. For example, Escherichia coli strains have been engineered to express l-amino acid α-ligase, facilitating the ATP-dependent formation of dipeptides from amino acid substrates .
l-Alanyl-l-glutamine participates in various biochemical reactions:
These reactions are crucial for metabolic pathways involving nitrogen metabolism and protein synthesis.
The mechanism of action of l-alanyl-l-glutamine primarily revolves around its role as a nitrogen donor in metabolic processes:
l-Alanyl-l-glutamine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in nutrition and pharmaceuticals.
l-Alanyl-l-glutamine has diverse applications across multiple fields:
L-Alanyl-L-glutamine (Ala-Gln), a dipeptide comprising alanine and glutamine residues, has emerged as a critical tool in clinical nutrition and cellular biotechnology. Its molecular structure (C₈H₁₅N₃O₄; molar mass 217.225 g/mol) enables unique physicochemical properties that overcome limitations associated with free glutamine administration [1] [6]. As a stable glutamine carrier, Ala-Gln serves dual roles: preserving glutamine’s metabolic functions while ensuring deliverability in physiological systems. Current research focuses on its applications in gastrointestinal health, immunomodulation, surgical recovery, and ex vivo organ preservation—domains where glutamine depletion correlates with adverse outcomes [7] [10].
Table 1: Fundamental Properties of L-Alanyl-L-Glutamine
Property | Value |
---|---|
Chemical Formula | C₈H₁₅N₃O₄ |
Molar Mass | 217.225 g·mol⁻¹ |
Water Solubility (25°C) | 586 g/L |
Stability | Acid/heat-resistant |
Degradation Products | Ammonia, pyrrolidine carboxylic acid |
The therapeutic significance of glutamine became evident in the 1980s when catabolic states (e.g., sepsis, trauma) were linked to precipitous declines in glutamine plasma concentrations. Researchers observed that glutamine depletion impaired immune cell function and intestinal barrier integrity, yet direct supplementation proved impractical due to:
To address these limitations, Kyowa Hakko Kogyo Co. (Japan) pioneered fermentation-based synthesis of Ala-Gln in the 1990s using recombinant Escherichia coli K12. This process leveraged L-amino acid α-ligase from Bacillus subtilis to yield a dipeptide with:
Clinical validation followed swiftly. Early trials in parenteral nutrition (e.g., Fürst et al., 1997) demonstrated Ala-Gln’s safety and efficacy in maintaining nitrogen balance post-surgery [1] [6]. By the 2000s, commercial variants like GlutaMAX® (Thermo Fisher Scientific) and AminoStable® (Ajinomoto) revolutionized cell culture systems by replacing unstable free glutamine [1].
Ala-Gln’s molecular configuration confers exceptional biophysical properties:
Table 2: Comparative Stability of Glutamine vs. Ala-Gln in Physiological Contexts
Parameter | Free Glutamine | Ala-Gln |
---|---|---|
Solubility in Water (25°C) | 35 g/L | 586 g/L |
Ammonia Generation Rate | High (spontaneous) | Low (enzyme-dependent) |
Sterilization Tolerance | Poor (degrades at 121°C) | Excellent |
Plasma Half-life | Minutes | Hours |
Glutamine deficiency in critical illness exacerbates intestinal atrophy, bacterial translocation, and immunosuppression. Ala-Gln’s stability enables its inclusion in parenteral nutrition (PN), yielding measurable benefits:
In vitro systems exploit Ala-Gln’s resistance to aqueous degradation:
Ala-Gln’s impact transcends human medicine into agriculture:
Table 3: Research Models Demonstrating Ala-Gln’s Biomedical Efficacy
Model System | Key Outcome | Reference |
---|---|---|
Porcine Ex Vivo Lungs | 45% ↓ apoptosis; 2.3× ↑ glutathione | [4] |
Weaned Piglet Diets | 32% ↑ villous height; 18% ↓ diarrhea rate | [3] |
Pediatric Palatoplasty | 40% ↓ CRP; stabilized glycemia | [2] |
Laying Hen Nutrition | 12% ↑ weight gain; ↑ IgG/IL-2 | [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7